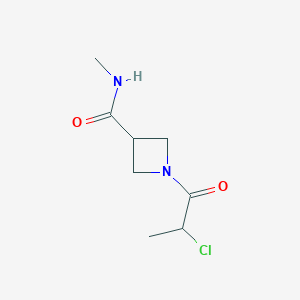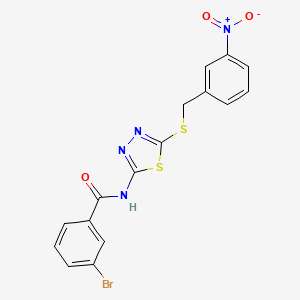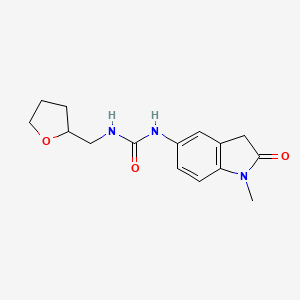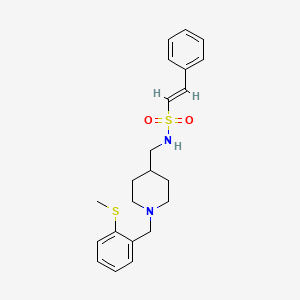
1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide, also known as 2-Chloropropionyl chloride , is a chemical compound with the molecular formula C₃H₄Cl₂O . It belongs to the class of acyl chlorides and contains a chlorine atom attached to the propionyl group. This compound is synthesized for various applications in organic synthesis, pharmaceuticals, and other chemical processes .
Synthesis Analysis
The resulting product is 2-Chloropropionyl chloride. Thionyl chloride acts as a dehydrating agent, converting the carboxylic acid group into an acyl chloride. This method is widely used in laboratories for the preparation of acyl chlorides .
Molecular Structure Analysis
The molecular structure of 2-Chloropropionyl chloride consists of a propionyl group (CH₃CHClCO-) attached to a chlorine atom. The compound adopts a linear geometry due to the sp² hybridization of the carbon atoms. The chlorine atom is directly bonded to the carbonyl carbon, resulting in a reactive acyl chloride functional group. The presence of this functional group makes 2-Chloropropionyl chloride a versatile reagent in organic synthesis .
Chemical Reactions Analysis
- Conversion to Other Derivatives : By reacting with appropriate reagents, it can be converted into other functional groups, such as esters or anhydrides .
Physical And Chemical Properties Analysis
Wirkmechanismus
2-Chloropropionyl chloride’s mechanism of action primarily involves its reactivity as an acylating agent. It readily reacts with nucleophiles, leading to the formation of new chemical bonds. Its acyl chloride functionality allows it to participate in various synthetic transformations, making it valuable in organic chemistry and drug synthesis .
Safety and Hazards
Zukünftige Richtungen
Research on 2-Chloropropionyl chloride continues to explore its applications in drug synthesis, polymer chemistry, and materials science. Future studies may focus on developing more efficient synthetic routes, exploring its reactivity with specific substrates, and investigating its potential as a building block for novel compounds .
Eigenschaften
IUPAC Name |
1-(2-chloropropanoyl)-N-methylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-5(9)8(13)11-3-6(4-11)7(12)10-2/h5-6H,3-4H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKCBQYXXJYTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)C(=O)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2596859.png)

![Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate](/img/structure/B2596865.png)


![S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate](/img/structure/B2596870.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate](/img/structure/B2596873.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2596876.png)
![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2596878.png)
![2-(4-((4-chlorophenyl)sulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2596879.png)

